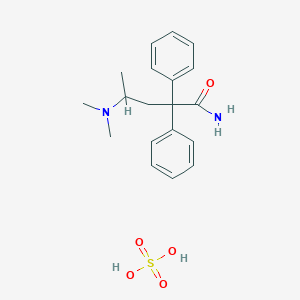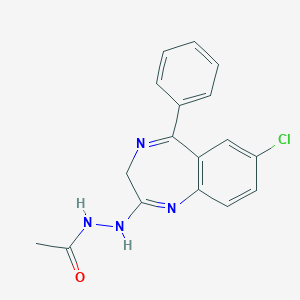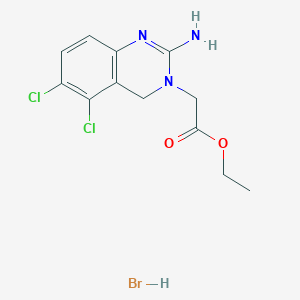
3-环戊基丙酰氯
描述
Synthesis Analysis
The synthesis of similar chlorinated compounds typically involves the reaction of the corresponding acid or alcohol with a chlorinating agent. For compounds like 3-chloropropionyl chloride, continuous flow procedures have been developed to improve safety and efficiency, suggesting similar methodologies could apply to 3-cyclopentylpropionyl chloride synthesis (Movsisyan et al., 2018).
Molecular Structure Analysis
The molecular structure of cyclopropyl derivatives provides insight into the general framework that might be similar to 3-cyclopentylpropionyl chloride. Studies show specific bond distances and angles that are critical in understanding the structural aspects of these compounds, which could be analogous to the cyclopentylpropionyl counterparts (Schwendeman et al., 1964).
Chemical Reactions and Properties
Cyclopropyl derivatives, including those with chlorides, participate in a range of chemical reactions due to the strain in the cyclopropyl ring and the reactivity of the chloride. These reactions include cycloadditions, ring expansions, and substitutions, which could be reflective of the reactivity of 3-cyclopentylpropionyl chloride as well (Garve et al., 2016).
Physical Properties Analysis
The physical properties such as melting point, boiling point, and solubility of 3-cyclopentylpropionyl chloride can be inferred from related structures. The analysis of cyclopropylcarbonyl chloride offers valuable insights into its conformational behavior and physical state changes, which could be similar for the cyclopentyl variant (Katon et al., 1968).
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, can be derived from studies on cyclopropyl and other alkyl chloride compounds. The behavior in synthesis and the influence of the cyclopentyl group on reactivity can offer insights into the chemical properties of 3-cyclopentylpropionyl chloride (Fleming & Thomas, 1972).
科学研究应用
化学模块的连续流生产:Movsisyan 等人(2018 年)讨论了 3-氯丙酰氯的连续流生产,它为生产用于粘合剂、药物和除草剂的模块提供了一种更安全、更高效且更具成本效益的方法 (Movsisyan 等人,2018).
重排以产生烯丙基氯:Fleming 和 Thomas(1972 年)发现环丙基氯重排形成烯丙基氯,在亲核试剂存在下创建烯丙基醚很有用 (Fleming 和 Thomas,1972).
生物催化不对称还原:Xu 等人(2015 年)证明,深共熔溶剂,特别是氯化胆碱/尿素,可以增强对乙酰杆菌 sp 中 3-氯丙酰苯酮的生物催化不对称还原。CCTCC M209061 (Xu 等人,2015).
Heck 反应中的催化:Littke 和 Fu(2001 年)发现 Pd/P(t-Bu)3/Cy2NMe 是芳基氯和溴的 Heck 反应的多功能催化剂,在这些过程中提供了高 E/Z 立体选择性和温和性 (Littke 和 Fu,2001).
抗菌特性:Girgis、Barsoum 和 Samir(2009 年)合成了对革兰氏阳性菌和革兰氏阴性菌均显示出有希望的抗菌活性的化合物 (Girgis、Barsoum 和 Samir,2009).
含羰基烷基氯的合成:Huang 等人(2016 年)报道了银催化的环烷醇开环氯化,以有效合成具有高区域选择性和效率的含羰基烷基氯,可用于合成中间体和药物 (Huang 等人,2016).
在光催化还原中的潜力:Yin 等人(2016 年)发现六氯合铈(III) 阴离子是一种有效、稳定且容易获得的紫外线 A 光敏剂,用于芳基氯,在芳基氯底物的可光催化还原中具有潜在应用 (Yin 等人,2016).
在囊性纤维化治疗中的应用:Arispe 等人(1998 年)观察到低浓度的 CPX 和 DAX 可激活细胞中的氯离子外流,可能在囊性纤维化治疗中提供治疗用途 (Arispe、Ma、Jacobson 和 Pollard,1998).
安全和危害
3-Cyclopentylpropionyl chloride is a combustible liquid . It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
未来方向
属性
IUPAC Name |
3-cyclopentylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQVEGOXJYTLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146210 | |
| Record name | 3-Cyclopentylpropionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentylpropionyl chloride | |
CAS RN |
104-97-2 | |
| Record name | Cyclopentanepropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopentylpropionyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclopentylpropionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopentylpropionyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B40999.png)






![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)